molecular formula C11H13Br3O2 B2852819 2,4,6-Tribromo-5-pentylbenzene-1,3-diol CAS No. 2415525-29-8

2,4,6-Tribromo-5-pentylbenzene-1,3-diol

Cat. No.: B2852819
CAS No.: 2415525-29-8
M. Wt: 416.935
InChI Key: YXAOEHCFKQTLPA-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-5-pentylbenzene-1,3-diol is an organic compound with the molecular formula C11H13Br3O2 It is a derivative of benzene, where three bromine atoms and two hydroxyl groups are substituted at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromo-5-pentylbenzene-1,3-diol typically involves the bromination of a precursor compound. One common method is the bromination of 5-pentylresorcinol. The reaction is carried out by adding bromine to a solution of 5-pentylresorcinol in an organic solvent such as chloroform or dichloromethane. The reaction mixture is stirred at room temperature until the desired level of bromination is achieved. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and bromine concentration, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromo-5-pentylbenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,6-Tribromo-5-pentylbenzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tribromo-5-pentylbenzene-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the function of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tribromo-5-pentylbenzene-1,3-diol is unique due to the presence of both bromine atoms and a pentyl group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

2,4,6-tribromo-5-pentylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br3O2/c1-2-3-4-5-6-7(12)10(15)9(14)11(16)8(6)13/h15-16H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAOEHCFKQTLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(C(=C1Br)O)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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